(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The methoxy group can be substituted under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Deprotection: TFA, oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like tert-butyl hydroperoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino acid, while substitution reactions yield various substituted derivatives.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions and can be selectively removed under mild acidic conditions. This allows for the sequential construction of complex molecules without unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-5-ethoxypentanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-5-methylpentanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound in the synthesis of specific peptides and other organic molecules .
Properties
Molecular Formula |
C11H21NO5 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(9(13)14)6-5-7-16-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI Key |
RVCHQJQUXCVSBM-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCOC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCOC)C(=O)O |
Origin of Product |
United States |
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